molecular formula C20H16F2N4O3 B8476849 N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide

N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide

Cat. No. B8476849
M. Wt: 398.4 g/mol
InChI Key: USBSTVPJNQLYEM-UHFFFAOYSA-N
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Patent
US07989477B2

Procedure details

2-(4-Fluorophenyl)acetyl isocyanate (Compound D of Example 11, 0.362 M, 0.351 mL, 0.127 mmol, 1.3 eq) was added to a solution of 4-(4-amino-2-fluorophenoxy)pyridin-2-amine (0.022 g, 0.100 mmol, 1.0 eq) in CH2Cl2 (2.0 mL) at room temperature. The reaction mixture was stirred for 13 h at room temperature and then concentrated in vacuo. The residue was purified by silica gel flash chromatography (Merck gel 40-63 μM, 230-240 mesh, 1:1 ethyl acetate/hexane) to afford the title compound (0.025 g, 64%) as a solid. 1H NMR (CD3OD) δ 7.62-7.67 (m, 2H), 7.23-7.29 (m, 2H), 7.07-7.12 (m, 2H), 6.95-6.99 (m, 2H), 6.12-6.14 (m, 1H), 5.86-5.87 (m, 1H), 3.61 (s, 2H); MS (ESI+) m/z 399 (M+H)+; HRMS (ESI+) calcd.: 399.1269. found: 399.1269.
Name
2-(4-Fluorophenyl)acetyl isocyanate
Quantity
0.351 mL
Type
reactant
Reaction Step One
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
COC1C=C[C:6]([CH2:7][NH:8][C:9]2[N:14]=CN=[C:11]([O:15][C:16]3[CH:21]=[CH:20][C:19]([NH:22][C:23]([NH:25][C:26](=[O:35])[CH2:27][C:28]4[CH:33]=[CH:32][C:31]([F:34])=[CH:30][CH:29]=4)=[O:24])=[CH:18][C:17]=3[F:36])[CH:10]=2)=CC=1.NC1C=CC(OC2C=CN=C(N)C=2)=C(F)C=1>C(Cl)Cl>[NH2:14][C:9]1[CH:10]=[C:11]([O:15][C:16]2[CH:21]=[CH:20][C:19]([NH:22][C:23]([NH:25][C:26](=[O:35])[CH2:27][C:28]3[CH:29]=[CH:30][C:31]([F:34])=[CH:32][CH:33]=3)=[O:24])=[CH:18][C:17]=2[F:36])[CH:6]=[CH:7][N:8]=1

Inputs

Step One
Name
2-(4-Fluorophenyl)acetyl isocyanate
Quantity
0.351 mL
Type
reactant
Smiles
COC1=CC=C(CNC2=CC(=NC=N2)OC2=C(C=C(C=C2)NC(=O)NC(CC2=CC=C(C=C2)F)=O)F)C=C1
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNC2=CC(=NC=N2)OC2=C(C=C(C=C2)NC(=O)NC(CC2=CC=C(C=C2)F)=O)F)C=C1
Name
Quantity
0.022 g
Type
reactant
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)N)C=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 13 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (Merck gel 40-63 μM, 230-240 mesh, 1:1 ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(=O)NC(CC1=CC=C(C=C1)F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.025 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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